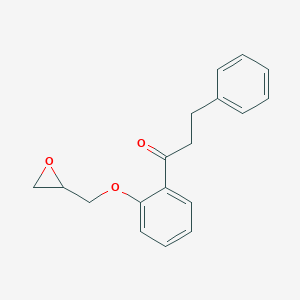
2'-(Oxiranylmethoxy)-3-phenylpropiophenon
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and related compounds involves various catalyzed reactions, including Palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to unique arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, copper(I)-catalyzed tandem transformations and nucleophilic substitutions at a saturated carbon atom with retention of configuration highlight the complexity of reactions involved in synthesizing related oxirane-containing compounds (Xu et al., 2010); (Gasteiger et al., 1986).
Molecular Structure Analysis
The molecular structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and similar compounds has been elucidated through various analytical techniques. For instance, the crystal structure analysis of related compounds reveals details about the configuration, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties (Liang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2'-(Oxiranylmethoxy)-3-phenylpropiophenone are characterized by their diversity, including ring-opening polymerization leading to specific polyether structures and the unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates, demonstrating the compound's versatility in synthetic chemistry (Merlani et al., 2015); (Shen et al., 2017).
Physical Properties Analysis
The physical properties of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, such as melting point, boiling point, and solubility, are essential for its handling and application in various reactions. Although specific data on this compound was not found in the search, studies on related compounds provide insights into factors influencing these properties, including molecular structure and substituent effects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are crucial for the compound's application in synthesis and materials science. The study of matrix metalloproteinase 2 inhibition by related oxirane and thiirane compounds provides an example of the specific chemical behavior and potential application areas of these compounds (Tao et al., 2009).
Aplicaciones Científicas De Investigación
Polymer Enhancement and Stability The incorporation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenon and its derivatives into polymers can significantly improve their thermal-oxidative stability. Studies have demonstrated that co-condensed silica immobilized antioxidants, closely related to the compound , can enhance the thermal stability of polypropylene, showing that modifications at the molecular level can lead to significant improvements in polymer resilience and longevity (Tang et al., 2017).
Synthetic Applications in Organic Chemistry In synthetic chemistry, derivatives similar to 2'-(Oxiranylmethoxy)-3-phenylpropiophenon have been utilized in various reactions to produce complex molecules. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides facilitates multiple arylation processes, demonstrating the compound's utility in creating intricate molecular architectures through C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, its analogs have been used in the synthesis of liquid crystalline epoxies, indicating their potential in the development of materials with unique properties, such as high thermal conductivity and enhanced mechanical strength (Chen et al., 2019).
Anticorrosive Coatings The compound and its related epoxy resins have been explored for their anticorrosive properties, especially on carbon steel in acidic media. Studies highlight the significant inhibition efficiencies achieved by these compounds, demonstrating their potential as protective coatings in corrosive environments (Dagdag et al., 2019).
Bio-based Epoxy Thermosets Recent advances have also looked into bio-based derivatives for the development of fire-safe epoxy thermosets. A novel Schiff base compound derived from biomass sources, closely related to 2'-(Oxiranylmethoxy)-3-phenylpropiophenon, was synthesized and showed promising results in creating epoxy thermosets with excellent mechanical properties, high glass transition temperature, and superior fire-safety characteristics. This highlights the potential of such compounds in sustainable materials development (Xie et al., 2020).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and handling precautions associated with the compound.
Direcciones Futuras
This could involve potential applications, ongoing research, and open questions about the compound.
Please consult with a qualified professional or refer to relevant academic resources for specific information about “2’-(Oxiranylmethoxy)-3-phenylpropiophenon”.
Propiedades
IUPAC Name |
1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKJKLUZHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945180 | |
| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |
CAS RN |
22525-95-7 | |
| Record name | 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(oxiranylmethoxy)-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK418W0W6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


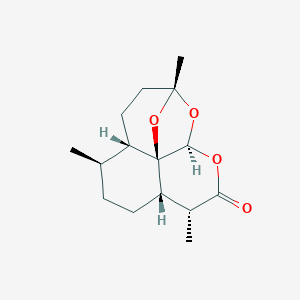
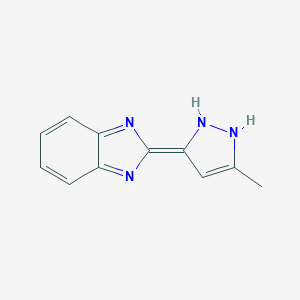
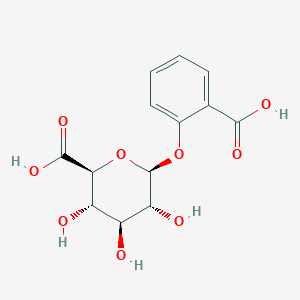

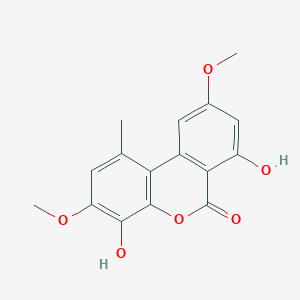
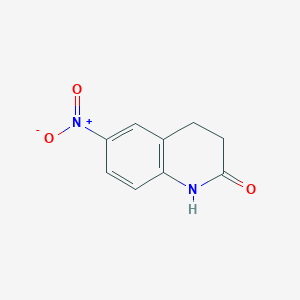


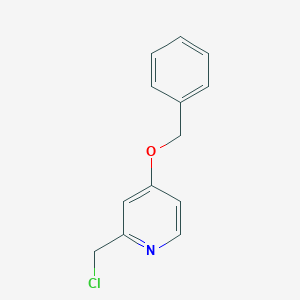

![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)